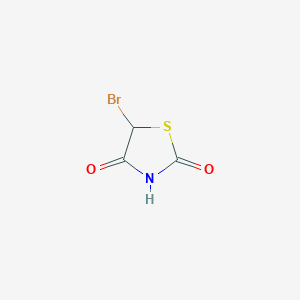

5-Bromotiazolidina-2,4-diona

Descripción general

Descripción

5-Bromothiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C3H2BrNO2S and a molecular weight of 196.02 g/mol . This compound features a five-membered thiazolidine ring with bromine substitution at the fifth position, making it a unique and versatile molecule in various chemical and biological applications.

Aplicaciones Científicas De Investigación

5-Bromothiazolidine-2,4-dione has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

Mecanismo De Acción

Target of Action

The primary target of 5-Bromothiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptors (PPARs) , a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

5-Bromothiazolidine-2,4-dione acts by activating PPARs , specifically for PPARγ (PPAR-gamma, PPARG) . This activation leads to the binding of the receptor to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Biochemical Pathways

The activation of PPARγ by 5-Bromothiazolidine-2,4-dione leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Result of Action

The activation of PPARγ by 5-Bromothiazolidine-2,4-dione results in a decrease in the amount of fatty acids in circulation, leading to an increased dependence on glucose oxidation for energy production . This can have significant effects at the molecular and cellular levels, potentially influencing a wide range of biological activities .

Análisis Bioquímico

Biochemical Properties

Thiazolidine-2,4-dione (TZD) derivatives, a broader class of compounds to which 5-Bromothiazolidine-2,4-dione belongs, have been extensively studied

Cellular Effects

Some TZD derivatives have shown promising activity against selected strains of microbial species . They have also shown potential as antioxidant, anticancer, and antimicrobial agents

Molecular Mechanism

Tzd derivatives have been found to interact with the ATP binding pocket of DNA gyrase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazolidine-2,4-dione typically involves the bromination of thiazolidine-2,4-dione. One common method is the reaction of thiazolidine-2,4-dione with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of 5-Bromothiazolidine-2,4-dione can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents, has also been explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromothiazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Various substituted thiazolidine-2,4-dione derivatives.

Oxidation Products: Oxidized forms of the thiazolidine ring.

Reduction Products: Reduced forms of the thiazolidine ring.

Comparación Con Compuestos Similares

Thiazolidine-2,4-dione: The parent compound without the bromine substitution.

Thiazolidin-4-one: A similar heterocyclic compound with a different substitution pattern.

Pioglitazone and Rosiglitazone: Thiazolidine-2,4-dione derivatives used as antidiabetic drugs.

Uniqueness: 5-Bromothiazolidine-2,4-dione stands out due to its bromine substitution, which imparts unique chemical reactivity and biological activity compared to its analogs. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Actividad Biológica

5-Bromothiazolidine-2,4-dione (5-Br-TZD) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that 5-Br-TZD exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

- Case Study Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HL-60 (leukemia)

- IC50 Values:

- MCF-7: 2.53 μM

- HL-60: 1.94 μM

These findings suggest that 5-Br-TZD may act as a potent anticancer agent, particularly in inhibiting the proliferation of specific cancer cells.

Metabolic Effects

5-Br-TZD has also been studied for its role as a PPAR-γ agonist, which is crucial in regulating glucose metabolism and insulin sensitivity. This activity positions it as a potential therapeutic agent for conditions such as diabetes mellitus.

- Mechanism of Action:

- Activation of PPAR-γ leads to enhanced insulin sensitivity and glucose uptake in adipocytes, which can mitigate insulin resistance.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinediones, including 5-Br-TZD, is significantly influenced by their structural features. Modifications at various positions on the thiazolidine ring can enhance or diminish their anticancer and metabolic activities.

| Modification | Effect on Activity |

|---|---|

| Bromination at C-5 | Increases anticancer potency |

| Substituents on the benzene ring | Alters PPAR-γ activation and selectivity |

| Alkyl chain length | Impacts solubility and bioavailability |

Research Findings

Recent studies have highlighted the promising biological activities of 5-Br-TZD:

-

Antitumor Activity:

- A study found that derivatives of thiazolidinediones exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations.

- Specific derivatives showed enhanced selectivity for leukemia cells over normal cells.

-

Antidiabetic Effects:

- In vivo studies demonstrated that administration of 5-Br-TZD improved glucose tolerance in diabetic animal models.

- The compound was shown to lower blood glucose levels effectively when compared to standard treatments.

Propiedades

IUPAC Name |

5-bromo-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBGMOONSUDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393006 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125518-48-1 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.